GSK461364

Description

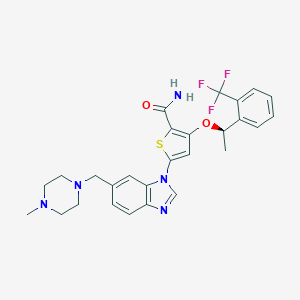

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJGWYRLJUCMRT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239197 | |

| Record name | GSK-461364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929095-18-1 | |

| Record name | 5-[6-[(4-Methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929095-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-461364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929095181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-461364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-461364 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QO27TK6Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK461364 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK461364 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis. Overexpressed in a wide array of human cancers, PLK1 is a prime therapeutic target. This compound acts as an ATP-competitive inhibitor, disrupting PLK1's catalytic function. This leads to a cascade of events within cancer cells, primarily characterized by a robust G2/M cell cycle arrest, the formation of defective mitotic spindles, and subsequent induction of apoptosis. Notably, the cytotoxic efficacy of this compound is enhanced in cancer cells with compromised p53 function, presenting a therapeutic opportunity for tumors refractory to conventional therapies. This document provides a detailed overview of its molecular mechanism, cellular consequences, and the experimental methodologies used for its characterization.

Core Mechanism of Action

This compound, a thiophene amide, selectively targets the ATP-binding pocket of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a master regulator of cell division, essential for centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[3] By competitively and reversibly binding to the kinase domain, this compound prevents the phosphorylation of PLK1's downstream substrates.[1][4] This inhibition disrupts the precise orchestration of mitotic events, leading to a failure in cell division.

The primary consequence of PLK1 inhibition by this compound is a profound arrest at the G2/M transition point of the cell cycle.[1][5][6] Cells treated with the inhibitor are unable to properly enter or complete mitosis. This arrest is characterized by the formation of aberrant mitotic figures, such as monopolar or collapsed mitotic spindles, which ultimately triggers cellular death pathways.[2][3]

Quantitative Data

The potency and selectivity of this compound have been quantified in various assays.

Table 1: In Vitro Kinase Inhibition Profile

| Parameter | Target | Value | Comments | Source |

| Ki | PLK1 | 2.2 nM | ATP-competitive inhibition in a cell-free assay. | [2][4] |

| Selectivity | PLK2 / PLK3 | >390-fold | Significantly more selective for PLK1 over other PLK isoforms. | [4] |

| Selectivity | Panel of 48 kinases | >1000-fold | Demonstrates high specificity for PLK1. | [4] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Parameter | Cell Lines | Value | Comments | Source |

| IC50 / GI50 | >120 human cancer cell lines | < 50 nM | In over 83% of cell lines tested. | [2][4] |

| IC50 / GI50 | >120 human cancer cell lines | < 100 nM | In over 91% of cell lines tested. | [2][4] |

Cellular Consequences of PLK1 Inhibition

The inhibition of PLK1 by this compound triggers distinct cellular fates, primarily apoptosis and, in some contexts, cellular senescence. The specific outcome is often dependent on the genetic background of the cancer cell, particularly the status of the tumor suppressor p53.

Mitotic Arrest and Apoptosis

Treatment with this compound leads to a dose-dependent G2/M arrest.[3][7] This cellular checkpoint failure results in mitotic catastrophe, a form of cell death triggered by aberrant mitosis. Subsequently, the intrinsic apoptotic pathway is activated, leading to programmed cell death.[5][7][8]

Cellular Senescence

In certain cancer cell types, such as osteosarcoma, this compound can induce cellular senescence.[7][8] This is a state of irreversible growth arrest, characterized by increased senescence-associated β-galactosidase activity.[7][8]

Role of p53 Status

The sensitivity of cancer cells to this compound is significantly influenced by their p53 status.

-

p53-Deficient Cells: Cells that have lost p53 expression or carry mutations in the TP53 gene exhibit increased sensitivity to this compound.[2][9] Lacking a functional G1 checkpoint, these cells are more reliant on the G2/M checkpoint regulated by PLK1, making them more vulnerable to its inhibition.

-

p53 Wild-Type Cells: In contrast, p53 wild-type cells can activate a post-mitotic tetraploidy checkpoint if they escape the initial mitotic arrest (a process known as mitotic slippage).[9] This allows them to arrest in a pseudo-G1 state, providing a potential survival mechanism that makes them comparatively less sensitive than their p53-deficient counterparts.[9]

Experimental Protocols

The following are representative methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro PLK1 Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PLK1.

-

Principle: A luminescence-based assay (e.g., ADP-Glo™) or fluorescence-based assay (e.g., Z'-Lyte™) is used to measure the amount of ADP or phosphorylated peptide produced in the kinase reaction.

-

Protocol Outline:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij 35).

-

Dispense purified recombinant PLK1 enzyme into microplate wells.

-

Add serial dilutions of this compound or DMSO vehicle control and pre-incubate for 30-60 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of a specific peptide substrate and ATP (at a concentration near the Km for PLK1).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ Reagent).

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by nonlinear regression.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle following drug treatment.

-

Principle: Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing discrimination between G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.

-

Protocol Outline:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).

-

Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.

-

Model the cell cycle distribution from the resulting DNA content histogram using appropriate software (e.g., ModFit LT™, FlowJo™).

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This cytochemical assay identifies senescent cells in culture.

-

Principle: Senescent cells exhibit increased lysosomal mass and express a β-galactosidase enzyme that is active at a suboptimal pH of 6.0, which is not detected in proliferating or quiescent cells. The substrate X-gal is cleaved to produce a distinct blue color in senescent cells.

-

Protocol Outline:

-

Plate and treat cells with this compound in a multi-well plate as desired.

-

Aspirate the culture medium and wash cells twice with PBS.

-

Fix the cells with a fixative solution (e.g., 2% formaldehyde / 0.2% glutaraldehyde in PBS) for 5-10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the SA-β-Gal staining solution (40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂, 1 mg/mL X-gal).

-

Add the staining solution to each well, ensuring cells are fully covered.

-

Incubate the plate at 37°C (in a non-CO₂ incubator) for 12-24 hours, protecting it from light.

-

Check for the development of a blue precipitate within the cytoplasm of cells using a bright-field microscope.

-

Quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. buckinstitute.org [buckinstitute.org]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 5. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. telomer.com.tr [telomer.com.tr]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

GSK461364: A Potent and Selective PLK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of GSK461364, a small molecule inhibitor of Polo-like kinase 1 (PLK1). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical and clinical data, and experimental methodologies associated with this compound.

Core Function and Mechanism of Action

This compound is a potent, selective, and reversible ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][4][5][6] It is involved in centrosome maturation, chromosome condensation, and cytokinesis.[1] Overexpression of PLK1 is observed in a wide range of human tumors and is often correlated with a poor prognosis, making it an attractive target for cancer therapy.[1][5][7]

This compound functions by binding to the ATP-binding pocket of PLK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition of PLK1 activity leads to a cascade of cellular events, primarily characterized by a G2/M phase cell cycle arrest, followed by apoptosis in cancer cells.[4][6][8] Interestingly, in normal, non-proliferating cells, this compound tends to cause a reversible cell cycle arrest at the G1 and G2 phases without inducing apoptosis.[8] The cytotoxic effects of this compound are often more pronounced in cancer cells with mutated or deficient p53.[7][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity, cellular potency, and pharmacokinetic parameters.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Notes |

| Ki (PLK1) | 2.2 nM | ATP-competitive inhibitor.[1][2][3][9][10] |

| Selectivity | >390-fold for PLK1 over PLK2 and PLK3.[1][3] | At least 1,000-fold greater selectivity for PLK1 over a panel of 48 other kinases.[1][3][10] |

Table 2: In Vitro Cellular Activity

| Parameter | Cell Lines | Value | Notes |

| IC50 / GI50 | >120 tumor cell lines | < 50 nM in >83% of cell lines; < 100 nM in >91% of cell lines.[1][3][5][9] | Antiproliferative activity. |

| Cell Cycle Arrest | Various cancer cell lines | Concentration-dependent G2/M arrest.[4][5][6][11] | Higher concentrations (>300 nM) cause a G2 delay followed by prometaphase arrest.[5] |

Table 3: Phase I Clinical Trial Pharmacokinetics (Schedule A: Days 1, 8, 15 of 28-day cycles)

| Parameter | Value |

| Half-life (t½) | 9 - 13 hours[1][12] |

| Cmax and AUC | Proportional to dose[1][3][12] |

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the disruption of the normal cell cycle progression by inhibiting PLK1. The following diagram illustrates the central role of PLK1 in mitosis and how its inhibition by this compound leads to cell cycle arrest and apoptosis.

Caption: Inhibition of PLK1 by this compound disrupts mitosis, leading to G2/M arrest and apoptosis.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature for the evaluation of this compound.

Cell Viability and Proliferation Assays (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.

Cell Cycle Analysis (Flow Cytometry)

Objective: To assess the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold ethanol (e.g., 70%).

-

Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software.

In Vivo Xenograft Tumor Models

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intravenous or intraperitoneal) and schedule.[9][13]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.

-

Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment groups.

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Clinical Development and Considerations

A Phase I clinical trial of this compound was conducted in patients with advanced solid malignancies.[1][12] The study evaluated two intravenous dosing schedules.[1][12] The recommended Phase II dose was determined to be 225 mg administered intravenously on days 1, 8, and 15 of a 28-day cycle.[1][12]

The most common dose-limiting toxicities were hematological, including neutropenia and thrombocytopenia.[1][12] A notable adverse event was the occurrence of venous thrombotic emboli (VTE), leading to the recommendation of co-administration with prophylactic anticoagulation in future studies.[1][7][12]

Pharmacodynamic studies in circulating tumor cells showed an increase in phosphorylated histone H3, a marker of mitotic arrest, following drug administration.[1][12] Prolonged stable disease was observed in some patients, particularly those with esophageal cancer.[1][12]

Conclusion

This compound is a potent and selective inhibitor of PLK1 with demonstrated preclinical and early clinical activity against a variety of cancers. Its mechanism of action, centered on the induction of mitotic arrest and apoptosis, provides a strong rationale for its development as an anticancer agent. Further clinical investigation, potentially with patient selection based on biomarkers such as p53 status, is warranted to fully elucidate its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on GSK461364 as a Polo-like Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GSK461364, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the compound's mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Core Concepts: Polo-like Kinase 1 (PLK1)

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[1][2][3][4][5] Its functions are critical for several mitotic events, including centrosome maturation, bipolar spindle formation, and cytokinesis.[4][6] PLK1 is primarily expressed during the G2 and M phases of the cell cycle.[2][3][5][7] Notably, PLK1 is overexpressed in a wide array of human cancers, and its elevated expression often correlates with a poor prognosis, making it an attractive target for anticancer therapies.[1][2][3][7][8]

This compound: A Potent and Selective PLK1 Inhibitor

This compound is a small molecule, thiophene amide that acts as a reversible and ATP-competitive inhibitor of PLK1.[9][10][11] By binding to the ATP-binding pocket of the kinase, this compound blocks the phosphorylation of downstream PLK1 substrates. This inhibition leads to a cascade of cellular events, including G2/M phase arrest, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[7][11][12][13]

Signaling Pathway and Mechanism of Action

Caption: this compound inhibits PLK1, preventing the activation of Cdc25C and subsequent entry into mitosis, leading to mitotic arrest.

Quantitative Data Summary

In Vitro Potency and Selectivity

This compound demonstrates high potency against PLK1 with significant selectivity over other PLK isoforms.

| Parameter | Value | Assay System |

| Ki (PLK1) | 2.2 nM | Cell-free enzyme assay[9][14][15][16] |

| IC50 (PLK1) | 0.83 nM | Cell-free enzyme assay[17] |

| Selectivity | >390-fold vs PLK2/3 | Kinase panel screening[14][16] |

| Cell Proliferation IC50 | <50 nM in >83% of cell lines | >120 cancer cell lines[7][14] |

| Cell Proliferation IC50 | <100 nM in >91% of cell lines | >120 cancer cell lines[7][14] |

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in various human tumor xenograft models.

| Tumor Model | Dosing Schedule | Outcome |

| Colo205 (colon) | 100 mg/kg, q4dx3, i.p. | Tumor growth delay[8][18] |

| Colo205 (colon) | 50 mg/kg, q2dx12, i.p. | Complete tumor regressions[8][18] |

| Neuroblastoma (SK-N-AS) | Not specified | Delayed tumor growth, increased survival[12][19] |

| Neuroblastoma (IMR32) | Not specified | Reduced tumor growth[12] |

Clinical Evaluation

A Phase I clinical trial (NCT00536835) evaluated this compound in patients with advanced solid malignancies using two different intravenous dosing schedules.[9][14][20]

| Parameter | Finding |

| Recommended Phase II Dose | 225 mg (on days 1, 8, and 15 of a 28-day cycle)[14][16][20] |

| Dose-Limiting Toxicities | Grade 4 neutropenia, Grade 3-4 thrombocytopenia, Grade 4 pulmonary emboli[10][14][20] |

| Most Common Grade 3-4 Adverse Events | Venous thrombotic emboli (VTE) and myelosuppression[14][20] |

| Pharmacokinetics | Dose-proportional Cmax and AUC; half-life of 9-13 hours[14][16][20] |

| Best Response | Prolonged stable disease (>16 weeks) in 15% of patients[14][16][20] |

Due to the high incidence of VTE (20%), co-administration with prophylactic anticoagulation is recommended for further clinical evaluation.[14][20][21]

Detailed Experimental Protocols

In Vitro PLK1 Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 of this compound against PLK1 in a biochemical assay.

Caption: Workflow for an in vitro PLK1 kinase inhibition assay.

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO.

-

Reaction Setup: In a 384-well plate, combine the PLK1 enzyme, a suitable substrate (e.g., casein), and reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM Mg-acetate, 0.02 mM EGTA).[17]

-

Inhibitor Addition: Add the this compound dilutions to the reaction mix and incubate briefly.

-

Reaction Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [³³P-ATP]).[17] The final ATP concentration should be at or near the Km for PLK1.

-

Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate, for example, by capturing the substrate on a filter and quantifying radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and plot against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT-based)

This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.[22] Include a vehicle control (DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[22]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[22]

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Caption: General workflow for an in vivo tumor xenograft efficacy study.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.[22]

-

Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[22]

-

Group Assignment: Randomize mice into a vehicle control group and one or more this compound treatment groups.

-

Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous) at a specified dose and schedule.[8][18][22]

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight as an indicator of toxicity.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any tumor regressions. Statistical analysis is performed to compare treatment groups to the control group.

Conclusion

This compound is a well-characterized, potent, and selective PLK1 inhibitor with demonstrated preclinical anti-tumor activity and a defined clinical profile. Its mechanism of action, centered on the induction of mitotic arrest, provides a strong rationale for its therapeutic potential. While clinical development has highlighted challenges, particularly regarding hematological toxicity and thromboembolic events, the extensive data available for this compound serves as a crucial resource for the ongoing research and development of PLK1 inhibitors as a promising class of anti-cancer agents. This guide provides the foundational technical information to aid in these endeavors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 11. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Discovery and Development of GSK461364: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development timeline of GSK461364, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This document details the mechanism of action, preclinical and clinical findings, and the experimental methodologies employed to evaluate this compound.

Discovery and Preclinical Development Timeline

The development of this compound emerged from the recognition of Polo-like kinase 1 (PLK1) as a critical regulator of mitotic progression and a promising therapeutic target in oncology.[1][2] Overexpression of PLK1 is observed in a wide array of human cancers and is often associated with poor prognosis.[2] This timeline chronicles the key milestones in the journey of this compound from a promising compound to a clinical candidate.

-

2007: Initial reports on the discovery of this compound, a thiophene amide, as a potent and selective PLK1 inhibitor are published.[2] Preclinical studies demonstrate its anti-proliferative activity against a large panel of cancer cell lines, with the majority exhibiting IC50 values below 100 nM.[3][4] The mechanism of action is established as an ATP-competitive inhibitor of PLK1, leading to mitotic arrest and subsequent apoptosis.[2][5]

-

2011: The results of the first-in-human Phase I clinical trial (NCT00536835) are published.[1][6] The study in patients with advanced solid malignancies establishes the safety profile, pharmacokinetics, and recommended Phase II dose.[6][7]

-

2016-2017: Further preclinical studies continue to explore the efficacy of this compound in specific cancer models, such as neuroblastoma and osteosarcoma, demonstrating its potential in pediatric and other high-risk cancers.[8][9] These studies also investigate synergistic effects when combined with other chemotherapeutic agents like paclitaxel.[7]

Mechanism of Action: Targeting the Cell Cycle Engine

This compound exerts its anti-tumor effects by selectively inhibiting the serine/threonine kinase PLK1.[5] PLK1 plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] By competitively binding to the ATP-binding pocket of PLK1, this compound prevents the phosphorylation of downstream substrates essential for mitotic progression.[2][3] This inhibition leads to a cascade of cellular events culminating in cell cycle arrest at the G2/M checkpoint and ultimately, apoptosis.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Notes |

| Ki (PLK1) | 2.2 nM | ATP-competitive inhibition.[4] |

| Selectivity | >100-fold for PLK1 vs. PLK2/PLK3 | Demonstrates high selectivity for PLK1 over other PLK family members.[4] |

| IC50 Range | < 50 nM in >83% of cell lines | Potent anti-proliferative activity across a broad range of cancer cell lines.[4][6] |

| GI50 Range | < 100 nM in most cell lines tested | Significant growth inhibition at nanomolar concentrations.[4] |

Table 2: Phase I Clinical Trial (NCT00536835) Pharmacokinetics

| Parameter | Value | Dosing Schedule |

| Half-life (t½) | 9 - 13 hours | Schedule A (once weekly) & B (twice weekly).[1][6] |

| Cmax & AUC | Proportional to dose | Dose-proportional exposure.[1][6] |

Table 3: Phase I Clinical Trial (NCT00536835) Efficacy and Safety

| Parameter | Value | Notes |

| Recommended Phase II Dose | 225 mg (Schedule A) | Administered intravenously once weekly on Days 1, 8, and 15 of a 28-day cycle.[1][6] |

| Best Response | Prolonged stable disease (>16 weeks) in 15% of patients | Observed in patients with various solid tumors, including esophageal cancer.[1][6] |

| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3-4 thrombocytopenia, Grade 4 pulmonary emboli | Myelosuppression and venous thromboembolic events were the most significant toxicities.[1][6] |

| Most Common Grade 3-4 Adverse Events | Myelosuppression, Venous Thromboembolic Events (VTE) | The high incidence of VTE (20%) necessitates co-administration of prophylactic anticoagulation in future studies.[1][6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PLK1 signaling pathway targeted by this compound and the typical workflows for key preclinical experiments.

Caption: PLK1 Signaling Pathway and Inhibition by this compound.

Caption: Preclinical Experimental Workflow for this compound.

Experimental Protocols

This section provides a detailed description of the methodologies used in the key preclinical experiments for the evaluation of this compound.

PLK1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency (Ki) of this compound against purified PLK1 enzyme.

Methodology:

-

Reaction Mixture Preparation: A reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij 35 is prepared.

-

Enzyme and Inhibitor Incubation: Recombinant human PLK1 enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a substrate peptide (e.g., a synthetic peptide containing a PLK1 phosphorylation motif) and ATP. The final ATP concentration is typically kept near the Km value for PLK1 to ensure accurate Ki determination.

-

Reaction Termination and Detection: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C and then terminated by the addition of a stop solution. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay measuring the incorporation of ³²P-ATP.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The Ki value is then determined by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is a potent inhibitor.[4]

Cell Viability and Apoptosis Assays

Objective: To assess the anti-proliferative and apoptosis-inducing effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture and Seeding: A panel of human cancer cell lines is cultured in appropriate media. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).

-

Cell Viability Assessment (e.g., MTT or CellTiter-Glo® Assay):

-

MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure the intracellular ATP levels, which correlate with the number of viable cells. Luminescence is measured using a plate reader.

-

-

Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining):

-

Following treatment, cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Data Analysis: For cell viability assays, the IC50 or GI50 values (the concentration of this compound that causes 50% inhibition of cell growth or viability) are calculated by fitting the dose-response data to a sigmoidal curve. For apoptosis assays, the percentage of apoptotic cells in the treated groups is compared to the control group.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses and schedules. The control group receives a vehicle solution.[8]

-

Efficacy Evaluation:

-

Tumor Growth Inhibition: The tumor volumes of the treated groups are compared to the control group over time.

-

Survival Analysis: In some studies, the effect of treatment on the overall survival of the animals is monitored.

-

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed for biomarkers of drug activity, such as the levels of phosphorylated histone H3 (pHH3), a marker of mitotic arrest.[6]

-

Data Analysis: Statistical analysis is performed to determine the significance of the differences in tumor growth and survival between the treatment and control groups.

This comprehensive guide provides a detailed overview of the discovery and development of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development. The provided data and protocols serve as a foundational resource for further investigation and understanding of this promising PLK1 inhibitor.

References

- 1. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 8. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of GSK461364: A Potent and Selective PLK1 Inhibitor for Solid Tumor Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

GSK461364 is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo antitumor activity, pharmacokinetic and pharmacodynamic profiles, and the methodologies of key experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the preclinical rationale for the clinical development of this compound and other PLK1 inhibitors.

Mechanism of Action

This compound exerts its anticancer effects by specifically targeting PLK1, a master regulator of the M-phase of the cell cycle.[3][5] Its functions are critical for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][6] By competitively binding to the ATP-binding pocket of PLK1, this compound inhibits its kinase activity, leading to a cascade of events that disrupt mitotic progression.[1][7] This disruption manifests as a G2/M phase arrest, characterized by the accumulation of cells with aberrant mitotic spindles, ultimately culminating in mitotic catastrophe and apoptosis.[1][2] Interestingly, preclinical studies have suggested that tumor cells with mutations in the TP53 gene may exhibit increased sensitivity to this compound.[7][8]

In Vitro Activity

This compound has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines.[1] The tables below summarize its inhibitory constants and cellular potency.

| Parameter | Value | Selectivity |

| Ki (PLK1) | 2.2 nM[1][9] | >390-fold vs PLK2/3[1] |

| >1000-fold vs other kinases[1][9] |

Table 1: Kinase Inhibitory Potency and Selectivity of this compound

| Cell Line Panel | IC50 Range | Key Findings |

| >120 tumor cell lines | < 50 nM in >83% of lines[1][7] | Broad-spectrum antiproliferative activity.[1] |

| < 100 nM in >91% of lines[1][7] | Minimal toxicity in non-dividing human cells.[7] | |

| Neuroblastoma Cell Lines | Low nanomolar range[10][11] | Efficacy is independent of MYCN copy number status.[10][11] |

| Thyroid Carcinoma Cell Lines | Effective in various subtypes[6] | Activity observed regardless of driver mutations (NRAS, KRAS, HRAS, BRAF, PI3K).[6] |

Table 2: In Vitro Antiproliferative Activity of this compound

In Vivo Efficacy in Solid Tumor Xenograft Models

The antitumor activity of this compound has been validated in several preclinical xenograft models of solid tumors. Intraperitoneal administration of the compound led to significant tumor growth delay and, in some cases, complete tumor regression.[1][12]

| Xenograft Model | Dosing Schedule | Observed Efficacy |

| Colo205 (Colon) | 100 mg/kg, q4dx3 (intermittent)[12] | Tumor growth delay[12] |

| 50 mg/kg, q2dx12 (frequent)[12] | Complete tumor regressions[12] | |

| Neuroblastoma | Not specified | Strong delay in tumor growth, increased survival[10][11] |

| Anaplastic Thyroid Carcinoma | Not specified | Effective in an allograft model[6] |

Table 3: In Vivo Antitumor Efficacy of this compound

Experimental Protocols

Cell Proliferation Assay (Generic Protocol)

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study (Generic Protocol)

-

Cell Implantation: Human tumor cells are subcutaneously implanted into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.

-

Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal) and schedule.

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Animal survival is also monitored.

Pharmacodynamic Marker Analysis (Immunohistochemistry)

-

Tissue Collection and Preparation: Tumor tissues from xenograft models are collected at specified time points after this compound treatment, fixed in formalin, and embedded in paraffin.

-

Sectioning and Staining: Tissue sections are prepared and stained with antibodies against pharmacodynamic markers such as phosphorylated histone H3 (pHH3) to assess mitotic arrest.[1]

-

Microscopy and Analysis: Stained sections are visualized under a microscope, and the percentage of positive cells or staining intensity is quantified.

Pharmacokinetics and Pharmacodynamics

A Phase I clinical study in patients with advanced solid malignancies provided initial pharmacokinetic and pharmacodynamic data for this compound.[1][13]

| Parameter | Value |

| Half-life (t1/2) | 9 - 13 hours[1][13] |

| AUC and Cmax | Proportional across doses[1][13] |

Table 4: Clinical Pharmacokinetic Parameters of this compound

Pharmacodynamic studies in this trial demonstrated an increase in pHH3 in circulating tumor cells following drug administration, confirming the mitotic arrest mechanism observed in preclinical models.[1][13] Patients with prolonged stable disease showed greater expression of Ki-67, pHH3, and PLK1 in archived tumor biopsies.[1][13]

Logical Relationships and Clinical Translation

The preclinical data for this compound established a clear rationale for its clinical investigation. The potent in vitro activity and in vivo efficacy, coupled with a well-defined mechanism of action and identifiable pharmacodynamic markers, supported its progression into Phase I trials.[1][9] The clinical findings of myelosuppression and venous thrombotic emboli as dose-limiting toxicities highlight the on-target effects of inhibiting a key mitotic regulator and inform future clinical development strategies, such as the co-administration of prophylactic anticoagulants.[1][13]

Conclusion

The preclinical data for this compound robustly support its development as a targeted anticancer agent. Its potent and selective inhibition of PLK1 translates to significant antitumor activity in a variety of solid tumor models. The well-characterized mechanism of action and the availability of pharmacodynamic markers provide a solid foundation for its continued clinical evaluation. While challenges such as managing on-target toxicities remain, the data underscore the therapeutic potential of PLK1 inhibition in oncology. Further investigation into predictive biomarkers, such as TP53 status, and combination strategies will be crucial in optimizing the clinical application of this compound and other PLK1 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK461364: A Technical Guide to its Role in G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK461364 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G2 and M phases.[1][2][3] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[3] this compound functions as an ATP-competitive inhibitor, effectively blocking the catalytic activity of PLK1 and leading to a cascade of events that culminate in cell cycle arrest at the G2/M transition, and in many cases, apoptosis.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PLK1 Inhibition and G2/M Arrest

This compound exerts its biological effects by specifically targeting Polo-like kinase 1 (PLK1). PLK1 is a master regulator of mitotic progression, involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5] The activity of PLK1 is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.

The primary mechanism by which this compound induces G2/M arrest is through the inhibition of PLK1's kinase activity. This inhibition disrupts the normal phosphorylation cascade required for mitotic entry. One of the key downstream effectors of PLK1 is the phosphatase Cdc25C. PLK1 phosphorylates and activates Cdc25C, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1). The activation of the Cdk1/Cyclin B1 complex is the ultimate trigger for entry into mitosis. By inhibiting PLK1, this compound prevents the activation of Cdc25C, leading to the accumulation of inactive, phosphorylated Cdk1 and subsequent arrest of the cell cycle at the G2/M checkpoint.[4]

Furthermore, inhibition of PLK1 by this compound has been shown to induce a "mitotic catastrophe" in cancer cells, characterized by aberrant mitotic figures, such as monopolar or collapsed spindles, ultimately leading to apoptotic cell death.[6] This is often accompanied by an increase in the phosphorylation of Histone H3 (pHH3), a marker of mitotic arrest.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Cell Line/System | Reference |

| Ki (PLK1) | 2.2 nM | Cell-free assay | [1][2] |

| Selectivity | >390-fold for PLK1 vs. PLK2/3 | Cell-free assay | [6] |

| Selectivity | >1000-fold for PLK1 vs. panel of 48 other kinases | Cell-free assay | [6] |

Table 1: In Vitro Potency and Selectivity of this compound

| Cell Line | Cancer Type | GI50 | Reference |

| Multiple (>120) | Various | < 100 nM in most lines | [1] |

| A549 | Lung Carcinoma | ~20 nM | [2] |

| NCI-H460 | Lung Cancer | Not specified | [2] |

| PL45 | Pancreatic Cancer | Not specified | [2] |

| ATC (mouse) | Anaplastic Thyroid Carcinoma | Not specified | [5] |

| PDTC (mouse) | Poorly Differentiated Thyroid Carcinoma | Not specified | [5] |

| Human ATC cell lines | Anaplastic Thyroid Carcinoma | Not specified | [5] |

| Osteosarcoma cell lines | Osteosarcoma | Not specified | [4] |

Table 2: In Vitro Anti-proliferative Activity of this compound (GI50)

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Caption: PLK1 Signaling Pathway in G2/M Transition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

GSK461364: A Potent and Selective PLK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Polo-like Kinase 1 Inhibitor GSK461364

Introduction

Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a critical regulator of cell cycle progression, particularly during mitosis.[1] Its multifaceted roles include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][3] Notably, PLK1 is frequently overexpressed in a wide array of human cancers, and its elevated expression often correlates with a poor prognosis, making it a compelling target for anticancer drug development.[1] this compound is a potent and selective, ATP-competitive small molecule inhibitor of PLK1.[4][5] Preclinical and early clinical studies have demonstrated its significant anti-proliferative activity against numerous tumor cell lines, highlighting its potential as a therapeutic agent.[4][6][7] This technical guide provides a comprehensive overview of this compound, its target PLK1, their interaction, and the methodologies used to characterize its activity.

Mechanism of Action

This compound functions as a reversible and ATP-competitive inhibitor of PLK1.[4][5] It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of downstream substrates essential for mitotic progression.[8][9] This inhibition leads to a cascade of cellular events, primarily characterized by a G2/M phase cell cycle arrest, followed by apoptosis in cancer cells.[10][11][12] The precise cellular phenotype of mitotic arrest can be concentration-dependent, ranging from misaligned chromosomes at lower concentrations to severely perturbed mitotic spindles at higher concentrations.[4]

Biochemical and Cellular Activity of this compound

The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.

| Parameter | Value | Assay System | Reference |

| Ki | 2.2 nM | Cell-free PLK1 kinase assay | [4][5][6] |

| Selectivity | >390-fold for PLK1 over PLK2 and PLK3 | Kinase panel screening | [4][6] |

| >1000-fold for PLK1 over a panel of 48 other kinases | Kinase panel screening | [4] | |

| Binding Constant (Ka) to HSA | 8.80 x 10⁴ M⁻¹ (at 310 K) | Fluorescence spectroscopy | [13][14] |

Table 1: Biochemical Activity of this compound

| Cell Line Type | IC50 / GI50 | Assay Type | Reference |

| Multiple Cancer Cell Lines (>120) | < 50 nM in >83% of cell lines | Proliferation Assay | [4][6] |

| Multiple Cancer Cell Lines (>120) | < 100 nM in >91% of cell lines | Proliferation Assay | [4][6] |

| Neuroblastoma Cell Lines | < 20 nM | MTT Assay | [8] |

| Raji (Burkitt's Lymphoma) | 2.36 µM | XTT Assay | [11] |

| HEK293T | 0.001 µM | CellTiter-Blue Assay (72 hrs) | [6] |

| MDA-MB-231 (Breast Cancer) | 0.001 µM | CellTiter-Blue Assay (72 hrs) | [6] |

| HL-60 (Leukemia) | 17.5 nM | CellTiter-Glo Assay (72 hrs) | [5] |

| HeLa (Cervical Cancer) | 21.8 nM | CellTiter-Glo Assay (72 hrs) | [5] |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

PLK1 Signaling Pathway

PLK1 is a central node in the regulation of mitosis. Its activation and downstream signaling are tightly controlled processes. The following diagram illustrates a simplified PLK1 signaling pathway during the G2/M transition.

A simplified diagram of the PLK1 signaling pathway leading to mitotic entry.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PLK1 inhibitors. The following sections provide protocols for key experiments used in the characterization of this compound.

Biochemical PLK1 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PLK1.

Materials:

-

Recombinant human PLK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[15]

-

Substrate (e.g., Casein or a specific peptide)[16]

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[15]

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.

-

In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[15]

-

Add 2 µL of a solution containing the PLK1 enzyme and the substrate in kinase buffer.[15]

-

Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to its Km for PLK1.[15]

-

Incubate the plate at room temperature for 60 minutes.[15]

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.[15]

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[17]

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).[17]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

-

Measure the luminescence using a plate reader.

-

Determine the percentage of cell viability relative to the vehicle-treated control cells and calculate the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time (e.g., 24 hours).[17]

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[17]

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.[17]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of this compound on cancer cell viability.

Workflow for a cell viability assay to determine the potency of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of PLK1 with demonstrated anti-proliferative activity across a broad range of cancer cell lines. Its mechanism of action, centered on the induction of mitotic arrest and subsequent apoptosis, provides a strong rationale for its clinical development. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals working on PLK1-targeted therapies. Further investigation into this compound, including its use in combination therapies, may unlock its full potential in the treatment of various malignancies.[10][19]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. A specific inhibitor of polo-like kinase 1, GSK461364A, suppresses proliferation of Raji Burkitt's lymphoma cells through mediating cell cycle arrest, DNA damage, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facebook [cancer.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Unusually High Affinity of the PLK Inhibitors RO3280 and this compound to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. promega.com [promega.com]

- 16. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. PLK1 Inhibition Induces Synthetic Lethality in Fanconi Anemia Pathway–Deficient Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

An In-Depth Technical Guide to the Selectivity of GSK461364 for PLK1 versus PLK2/PLK3

Introduction

Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, particularly during mitosis.[1][2] The family consists of five members in mammals, PLK1 through PLK5, each with distinct functions.[1] PLK1 is the most extensively studied member and is a key regulator of processes such as mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[3][4] Its overexpression is strongly associated with a wide range of human cancers and often correlates with a poor prognosis, making it an attractive target for cancer therapy.[5][6]

GSK461364 is a potent, reversible, and ATP-competitive small-molecule inhibitor of PLK1.[7][8] Developed as a therapeutic agent, its efficacy is rooted in its high selectivity for PLK1 over other PLK isoforms, particularly PLK2 and PLK3. This selectivity is critical for minimizing off-target effects and associated toxicities. This guide provides a detailed overview of the quantitative data supporting this selectivity, the experimental methods used for its determination, and the relevant signaling pathways.

Quantitative Analysis of this compound Selectivity

This compound demonstrates a high degree of selectivity for PLK1. This is quantified by comparing its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against PLK1 with the values obtained for PLK2 and PLK3. The compound is significantly more potent against PLK1, with selectivity ratios reported to be over 100-fold and in some cases, exceeding 1000-fold.[9]

| Target Kinase | Inhibitory Constant (Ki) | Selectivity vs. PLK1 | Reference |

| PLK1 | 2.2 nM | - | [7][8] |

| ≤0.5 nM | - | [10] | |

| 2.0 nM | - | [9] | |

| PLK2 | 860 nM | ~390-fold to >1700-fold | [10] |

| PLK3 | 1000 nM | ~450-fold to >2000-fold | [10] |

Summary of Selectivity Data:

-

This compound inhibits purified PLK1 with a Ki of approximately 2.2 nM.[7][8]

-

It exhibits at least 390-fold greater selectivity for PLK1 compared to PLK2 and PLK3.[8][11][12]

-

Some studies report the selectivity to be over 1000-fold against a panel of other kinases, including PLK2 and PLK3.[8][9]

Experimental Protocols

The determination of kinase inhibition and selectivity involves biochemical assays that directly measure the enzymatic activity of the purified kinases in the presence of the inhibitor.

Biochemical Kinase Inhibition Assay (Z-Lyte™)

A common method to determine the potency of kinase inhibitors is the Z-Lyte™ Kinase Assay, which was utilized for this compound.[9] This fluorescence-based assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.

Protocol Details:

-

Reaction Setup: Kinase reactions are performed in a final volume of 10 µL.

-

Components: The reaction mixture typically contains:

-

Buffer: 50 mM HEPES (pH 7.5)

-

Cofactors: 10 mM MgCl₂

-

Chelator: 1 mM EGTA

-

Reducing Agent: 1 mM DTT

-

Carrier Protein: 0.01% Brij 35, 0.01 mg/mL casein

-

Energy Source: 200 µM ATP

-

Enzyme: 6 nM recombinant PLK1

-

Substrate: 2 µM of a specific Ser/Thr peptide (e.g., Ser/Thr 16)[9]

-

-

Inhibitor Pre-incubation: The PLK1 enzyme is pre-incubated with varying concentrations of this compound (from 0 to 1 µM) for 60 minutes to allow for binding equilibrium to be reached.[9]

-

Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate.

-

Incubation: The reaction proceeds for 15 minutes at 23°C.[9]

-

Quenching and Development: The reaction is stopped, and a development reagent is added. This reagent contains a protease that specifically cleaves the non-phosphorylated peptide, generating a fluorescent signal. The phosphorylated peptide remains intact and does not produce a signal.

-

Detection: The fluorescence is measured on a plate reader. The degree of inhibition is calculated based on the reduction in kinase activity (less phosphorylation) in the presence of the inhibitor compared to a control without the inhibitor.

Cell-Based Assays

To confirm the on-target effects of the inhibitor within a cellular context, various cell-based assays are employed.

-

Cell Proliferation/Viability Assay (MTT/WST): Cancer cell lines are treated with a range of this compound concentrations for a set period (e.g., 72 hours). The number of viable cells is then quantified to determine the GI50 (50% growth inhibition) or IC50 value.[9][13]

-

Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with a PLK1 inhibitor like this compound is expected to cause an arrest in the G2/M phase, which is a hallmark of PLK1 inhibition.[13][14]

-

Immunofluorescence: This technique is used to visualize the cellular effects of PLK1 inhibition, such as defects in mitotic spindle formation (e.g., monopolar spindles) and chromosome alignment.[10]

Caption: Workflow for determining kinase inhibition constants (Ki/IC50).

Polo-like Kinase Signaling Pathways

PLK isoforms have distinct but sometimes overlapping roles throughout the cell cycle, which underscores the importance of developing isoform-selective inhibitors.

-

PLK1: As the primary mitotic kinase of the family, PLK1's activity peaks during the G2 and M phases. It is crucial for activating the Cyclin B1/CDK1 complex, which triggers entry into mitosis.[3] It does this by phosphorylating and activating the phosphatase Cdc25C, while also inhibiting the WEE1 and MYT1 kinases.[3] Throughout mitosis, PLK1 governs centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][5]

-

PLK2: Often referred to as a "serum-inducible kinase," PLK2 is primarily expressed in non-proliferating tissues and is involved in centriole duplication during the G1 phase.[1][15]

-

PLK3: PLK3 is implicated in the cellular response to stress and has been shown to play a role in regulating DNA replication during the S phase.[1]

-

PLK4: This isoform is the master regulator of centriole duplication.

-

PLK5: The function of PLK5 is less characterized, but it is thought to be involved in neuron differentiation.[1]

The mechanism of action of this compound is to competitively inhibit the ATP-binding site of PLK1, thereby preventing the phosphorylation of its downstream substrates. This leads to a cascade of mitotic failures, including G2/M arrest, formation of aberrant mitotic spindles, and ultimately, apoptosis or "mitotic catastrophe" in cancer cells.[5][14]

References

- 1. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 4. discover.library.noaa.gov [discover.library.noaa.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unusually High Affinity of the PLK Inhibitors RO3280 and this compound to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glpbio.com [glpbio.com]

- 13. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modelling the Functions of Polo-Like Kinases in Mice and Their Applications as Cancer Targets with a Special Focus on Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

GSK461364: A Potent PLK1 Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Polo-like kinase 1 (PLK1) inhibitor, GSK461364, detailing its mechanism of action, efficacy across various cancer types, and relevant experimental protocols. This compound is a selective, reversible, and ATP-competitive inhibitor of PLK1, a key regulator of mitotic progression.[1] Its potent anti-proliferative activity has been demonstrated in a wide range of preclinical models, and it has been evaluated in early-phase clinical trials for solid malignancies.

Mechanism of Action: Targeting Mitotic Progression